molecular formula C9H6ClFO B2595734 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881190-94-9

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2595734
CAS No.: 881190-94-9
M. Wt: 184.59
InChI Key: JCNGXSRBMDBMDW-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO. It is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the use of starting materials such as 3-chloropropionyl chloride, chlorobenzene, and aluminium chloride. The reaction proceeds through a Friedel-Crafts acylation followed by cyclization. The optimized reaction conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Biological Activity

5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (C9H6ClFO) is an organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. Its halogen substituents—chlorine and fluorine—are known to influence its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The compound has a molecular weight of approximately 184.59 g/mol and is characterized by the following properties:

PropertyValue
Molecular FormulaC9H6ClFO
Molecular Weight184.59 g/mol
CAS Number881190-94-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, potentially leading to inhibitory effects on bacterial growth by disrupting cell wall synthesis or protein function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048

These results suggest that the compound may serve as a potential antibacterial agent, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values for these fungi were reported as follows:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

This highlights the compound's potential in treating fungal infections as well .

Structure–Activity Relationship (SAR)

The unique positioning of chlorine and fluorine atoms in this compound differentiates it from other similar compounds. This structural uniqueness is believed to enhance its biological activity through improved binding interactions with biological targets .

Case Studies

Several studies have investigated the biological effects of halogenated compounds similar to this compound:

  • Study on Antibacterial Activity :
    • A study evaluated various halogenated indanone derivatives for their antibacterial properties. It was found that the presence of chlorine significantly enhanced the antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics like ciprofloxacin .
  • Evaluation of Antifungal Properties :
    • Another research focused on the antifungal efficacy of halogenated compounds against Candida species. The study reported that compounds with similar structures exhibited promising antifungal activity, suggesting that further exploration of this compound could yield valuable insights for therapeutic applications .

Properties

IUPAC Name

5-chloro-6-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNGXSRBMDBMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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